molecular formula C14H14N10 B2399921 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 2380181-44-0

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2399921
CAS No.: 2380181-44-0
M. Wt: 322.336
InChI Key: KCMJRZJJENOTSG-UHFFFAOYSA-N
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Description

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo-pyridazine and pyrazolo-pyrimidine moiety, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated aromatics, nitrogen anion intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine stands out due to its unique combination of triazolo-pyridazine and pyrazolo-pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N10/c1-2-12(21-24-9-18-19-11(1)24)22-3-5-23(6-4-22)14-10-7-17-20-13(10)15-8-16-14/h1-2,7-9H,3-6H2,(H,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMJRZJJENOTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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